![molecular formula C22H30N6O3 B2509220 7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-31-6](/img/structure/B2509220.png)
7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione" is a synthetic organic molecule with potential applications across various scientific fields. It incorporates a purine core, a crucial structure in biochemistry, known for its role in nucleotides.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound generally involves multiple steps, starting from readily available precursors. The key stages include alkylation, amination, and condensation reactions. Optimal conditions typically require precise temperature control, specific catalysts, and a carefully measured sequence of reagent additions to ensure high yield and purity.
Industrial production methods: Industrial production involves scaling up these reactions in large reactors, often using continuous flow processes to enhance efficiency. Monitoring and automation play crucial roles in maintaining reaction conditions and ensuring consistent product quality.
Chemical Reactions Analysis
Types of reactions it undergoes: This compound primarily undergoes substitution and addition reactions. It is less prone to oxidation or reduction under standard laboratory conditions, although specialized reagents can induce these processes.
Common reagents and conditions used in these reactions: Common reagents include halogenated solvents for substitution reactions, base catalysts for deprotonation, and specific organic acids or bases for addition reactions. Controlled temperatures and inert atmospheres (e.g., nitrogen or argon) are essential for most of these reactions to prevent unwanted side reactions.
Major products formed from these reactions: Reaction with halogenated reagents typically produces halogenated purine derivatives. Addition reactions with amines or alcohols form various substituted purine compounds, potentially altering the compound's functional properties.
Scientific Research Applications
This compound is utilized in several research fields:
Chemistry: Its unique structure is studied to understand the reactivity of purine derivatives and to develop novel synthetic methodologies.
Biology: Research explores its interaction with biological macromolecules, particularly in nucleic acid studies.
Industry: Used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and other fine chemicals.
Mechanism of Action
Mechanism and effects: The compound's mechanism of action involves binding to specific molecular targets, potentially interfering with biochemical pathways. Its structure suggests it could inhibit certain enzymes or interact with nucleotide-binding sites.
Molecular targets and pathways: Possible targets include purine-binding enzymes and proteins involved in DNA and RNA synthesis. The compound might disrupt normal cellular functions, making it a candidate for antimicrobial or anticancer research.
Comparison with Similar Compounds
Comparison and uniqueness: Compared to other purine derivatives, this compound's unique substituents (e.g., the ethoxyethyl group and the phenylpiperazine moiety) offer distinct reactivity and biological activity.
List of similar compounds
1,3-dimethylxanthine (Caffeine)
7-methylguanine
1,3-dimethyluric acid
Each of these compounds shares the purine core but differs in functional groups, leading to varied applications and properties.
Properties
IUPAC Name |
7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c1-4-31-15-14-28-18(23-20-19(28)21(29)25(3)22(30)24(20)2)16-26-10-12-27(13-11-26)17-8-6-5-7-9-17/h5-9H,4,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLDEPBPMGLFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
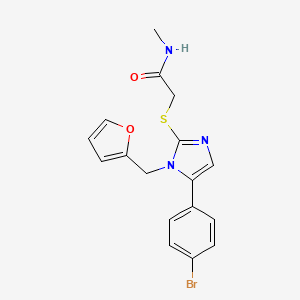
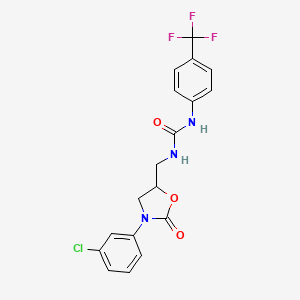
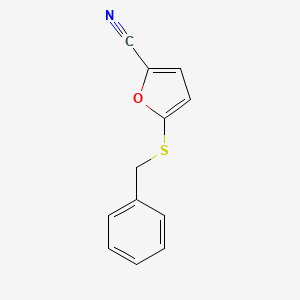
![5-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2509141.png)
![(Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2509142.png)
![N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2509146.png)
![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)
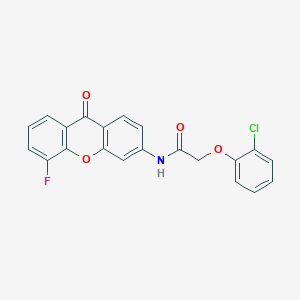
![N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2509153.png)

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)
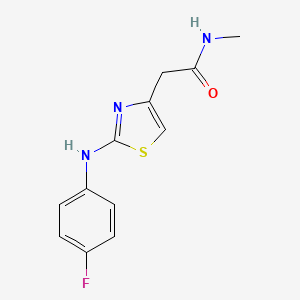
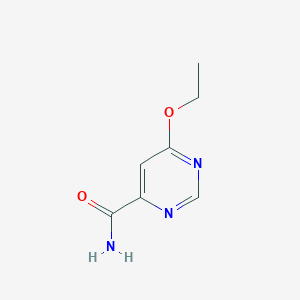
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)
